N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reaction: The final step involves the substitution of the amino group with a 2-methoxyethyl group using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a kinase inhibitor for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)-N-(2-methoxyethyl)-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3,6-diamine
- N-methylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-methoxyethyl group and a 3-methylphenyl group on the pyrazolo[3,4-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.
Biological Activity
N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N5O, with a molecular weight of 281.33 g/mol. The structure features a pyrazolo ring fused to a pyrimidine ring, which is characteristic of this class of compounds. The presence of the methoxyethyl and methylphenyl groups enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the pyrazolo and pyrimidine rings through cyclization reactions followed by substitution reactions to introduce the methoxyethyl and methylphenyl groups. A detailed synthetic pathway is illustrated in Table 1.
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Hydrazine | Formation of pyrazolo ring |
2 | Alkylation | 2-Methoxyethyl bromide | Introduction of methoxyethyl group |
3 | Substitution | 3-Methylphenyl amine | Formation of final compound |
Anticancer Activity
Studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, this compound has demonstrated potential in inhibiting tumor growth in vitro.
Kinase Inhibition
This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it targets the Janus kinase (JAK) family, which plays a crucial role in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor cell viability and proliferation.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines, this compound was shown to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis via activation of caspase pathways.
Case Study 2: JAK Inhibition
A recent investigation evaluated the compound's efficacy against JAK2 in a murine model of myeloproliferative neoplasms. Results demonstrated a significant reduction in JAK2 activity and subsequent hematological improvements in treated animals compared to controls.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-4-3-5-12(8-11)20-15-13(9-19-20)14(17-10-18-15)16-6-7-21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEVHFHDXYTLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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